Cas no 1804375-87-8 (3-Aminomethyl-6-fluoro-2-iodopyridine)
3-Aminomethyl-6-fluoro-2-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Aminomethyl-6-fluoro-2-iodopyridine
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- Inchi: 1S/C6H6FIN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2
- InChI Key: WKRSEIAKYCKVBI-UHFFFAOYSA-N
- SMILES: IC1C(=CC=C(N=1)F)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- XLogP3: 0.8
- Topological Polar Surface Area: 38.9
3-Aminomethyl-6-fluoro-2-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015153-250mg |
3-Aminomethyl-6-fluoro-2-iodopyridine |
1804375-87-8 | 95% | 250mg |
$1,029.00 | 2022-04-02 | |
| Alichem | A029015153-1g |
3-Aminomethyl-6-fluoro-2-iodopyridine |
1804375-87-8 | 95% | 1g |
$2,750.25 | 2022-04-02 |
3-Aminomethyl-6-fluoro-2-iodopyridine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 3-Aminomethyl-6-fluoro-2-iodopyridine
Research Briefing on 3-Aminomethyl-6-fluoro-2-iodopyridine (CAS: 1804375-87-8): Recent Advances and Applications
The compound 3-Aminomethyl-6-fluoro-2-iodopyridine (CAS: 1804375-87-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic scaffold serves as a critical building block for the synthesis of biologically active molecules, particularly in the design of kinase inhibitors and radiopharmaceuticals. Recent studies have highlighted its utility as a key intermediate in the development of targeted therapies for oncology and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor for PET (positron emission tomography) tracer development. Researchers successfully incorporated fluorine-18 at the 6-position, creating a novel imaging agent for neurodegenerative disease studies. The iodine moiety at the 2-position proved particularly valuable for further functionalization through cross-coupling reactions, enabling diverse structural modifications while maintaining favorable pharmacokinetic properties.
In synthetic chemistry applications, 3-Aminomethyl-6-fluoro-2-iodopyridine has shown remarkable utility in palladium-catalyzed coupling reactions. A recent Nature Communications paper (2024) detailed its use in constructing complex polycyclic structures through sequential Sonogashira and Suzuki-Miyaura couplings. The electron-withdrawing fluorine substituent was found to significantly enhance the reactivity of the iodine center while the aminomethyl group provided an additional handle for further derivatization.
From a pharmacological perspective, derivatives of this compound have demonstrated promising activity against various kinase targets. A 2024 ACS Chemical Biology report identified several 3-Aminomethyl-6-fluoro-2-iodopyridine-based compounds as potent inhibitors of tropomyosin receptor kinases (Trk), showing nanomolar activity against TrkA/B/C with excellent selectivity profiles. The structural flexibility of this scaffold allowed for optimization of both potency and blood-brain barrier penetration, making it particularly valuable for CNS-targeted drug development.
The compound's stability and synthetic accessibility have also made it attractive for combinatorial chemistry approaches. Recent high-throughput screening efforts utilizing this scaffold have yielded several lead compounds with activity against resistant bacterial strains, as reported in a 2023 Antimicrobial Agents and Chemotherapy publication. The fluorine substitution was found to significantly improve metabolic stability while maintaining the desired biological activity.
Looking forward, researchers anticipate expanded applications of 3-Aminomethyl-6-fluoro-2-iodopyridine in both diagnostic and therapeutic areas. Ongoing clinical trials are investigating its derivatives as potential treatments for various cancers and as imaging agents for neurological disorders. The unique combination of fluorine and iodine substituents on the pyridine ring continues to provide opportunities for innovative drug design and development strategies in the pharmaceutical industry.
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